methyl N-hexyl-N-methylcarbamate
Description
Methyl N-hexyl-N-methylcarbamate is a carbamate ester characterized by a central carbamate group (–NH–CO–O–) with a methyl group and a hexyl chain attached to the nitrogen atom. Its molecular formula is C₉H₁₉NO₂, and its structure is defined by the substituents on the nitrogen: a methyl (–CH₃) and a hexyl (–C₆H₁₃) group. Carbamates are widely used in agrochemicals (e.g., pesticides, herbicides) and pharmaceuticals due to their stability and bioactivity .
Properties
CAS No. |
156899-17-1 |
|---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
methyl N-hexyl-N-methylcarbamate |
InChI |
InChI=1S/C9H19NO2/c1-4-5-6-7-8-10(2)9(11)12-3/h4-8H2,1-3H3 |
InChI Key |
UGLRHIKVRCUKLU-UHFFFAOYSA-N |
SMILES |
CCCCCCN(C)C(=O)OC |
Canonical SMILES |
CCCCCCN(C)C(=O)OC |
Synonyms |
Carbamic acid, hexylmethyl-, methyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares methyl N-hexyl-N-methylcarbamate with structurally related carbamates, emphasizing substituent effects on properties and applications.
Physicochemical Properties
- Lipophilicity: The hexyl chain in this compound enhances lipid solubility compared to polar analogs like methyl (3-hydroxyphenyl)-carbamate .
- Solubility : Compounds with hydroxyl groups (e.g., methyl N-(2-hydroxyethyl)-N-methylcarbamate) exhibit higher aqueous solubility, whereas phenyl or hexyl substituents reduce solubility .
- Collision Cross-Section (CCS) : Methyl N-(2-hydroxyethyl)-N-methylcarbamate has a predicted CCS of 126.9 Ų ([M+H]+), useful for analytical identification via mass spectrometry .
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